N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine
Overview
Description
Synthesis Analysis
The synthesis of “N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine” is not explicitly mentioned in the available sources .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the available sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not detailed in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources .Scientific Research Applications
Transparent Aromatic Polyimides
Research on thiophenyl-substituted compounds, such as those involving 4-chlorophenyl groups, has led to the development of transparent aromatic polyimides with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities and are synthesized through polycondensation processes. They are potential candidates for applications requiring materials with high optical clarity and stability, such as in optoelectronics and aerospace engineering (Tapaswi et al., 2015).
Antitumor Activity
Compounds structurally related to the target molecule have been synthesized and evaluated for antitumor activity. For example, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. Such compounds are of interest for the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Inhibitors of Thymidylate Synthase
Structurally similar compounds have been explored as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These inhibitors have shown promise as antitumor and antibacterial agents, indicating the potential of such molecules in the development of new drugs for treating cancer and bacterial infections (Gangjee et al., 1996).
Cyclopentenediones Synthesis
Research involving the synthesis of differently functionalized cyclopentenediones, including reactions with compounds containing allyl and 4-chlorophenyl groups, highlights the chemical versatility and potential for creating novel organic materials with specific functional properties (Egorov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-N-prop-2-enylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c1-2-12-22-19-13-17(14-25-18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h2-11,13H,1,12,14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBHPCFNFIWMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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